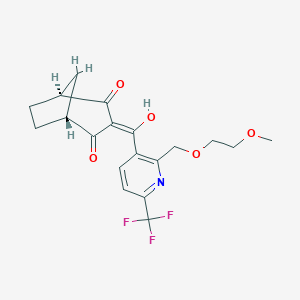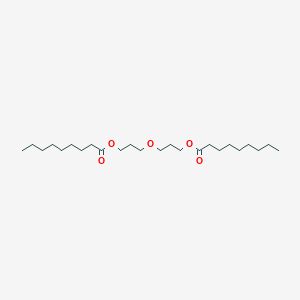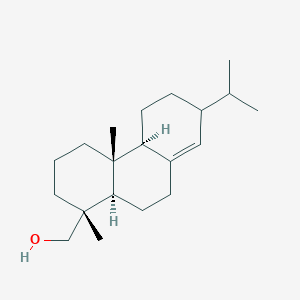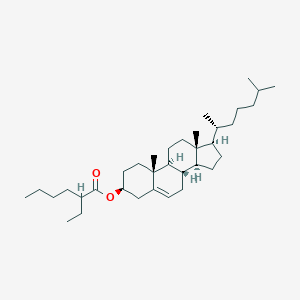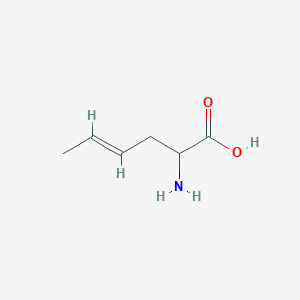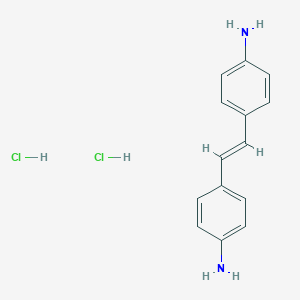
溴百里酚蓝
描述
Bromothymol blue (sodium salt): is a chemical compound widely used as a pH indicator. It is known for its ability to change color depending on the pH of the solution it is in, appearing yellow in acidic conditions (pH < 6.0) and blue in basic conditions (pH > 7.6). In neutral solutions, it appears greenish-blue. This compound is commonly used in applications that require measuring substances with a relatively neutral pH, such as in biological and chemical experiments .
科学研究应用
化学: 溴百里酚蓝广泛用作滴定和其他化学分析中的 pH 指示剂。 它清晰的颜色变化使其非常适合确定酸碱反应的终点 .
生物学: 在生物学研究中,溴百里酚蓝用于测量细胞培养物和其他生物样品的 pH 值。 它也用于涉及光合作用和呼吸作用的实验中,帮助监测二氧化碳水平的变化 .
医学: 溴百里酚蓝用于医学诊断以测量体液 (如尿液和血液) 的 pH 值。 它也用于一些诊断检测中以检测某些酶或代谢产物的存在 .
工业: 在工业应用中,溴百里酚蓝用于制造 pH 敏感产品,例如 pH 试纸和 pH 计。 它也用于纺织工业以监测染色过程 .
作用机制
溴百里酚蓝通过质子化和去质子化过程起 pH 指示剂的作用。在酸性溶液中,该化合物被质子化,呈黄色。在碱性溶液中,它被去质子化,呈蓝色。 颜色变化是由于化合物吸收光谱的改变,这种改变受质子的存在或不存在的影响 .
生化分析
Biochemical Properties
Bromothymol blue acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . This compound interacts with various biomolecules, including enzymes and proteins, through its ability to change color based on pH levels. For example, it is used to monitor the activity of fungal asparaginase enzymes, where a change in color indicates enzyme activity . Bromothymol blue’s interaction with carbonic acid is particularly notable, as it helps measure the presence of carbon dioxide in respiratory studies .
Cellular Effects
Bromothymol blue influences cellular processes by acting as a pH indicator. In cellular respiration studies, it is used to detect changes in pH due to the production of carbon dioxide, which forms carbonic acid . This change in pH can affect cell signaling pathways and gene expression by altering the cellular environment. For instance, during aerobic respiration, the exhalation of carbon dioxide into a solution containing bromothymol blue results in a color change from green to yellow, indicating increased acidity .
Molecular Mechanism
At the molecular level, bromothymol blue exerts its effects through protonation and deprotonation reactions. In acidic solutions, the molecule loses a hydrogen ion, leading to a change in its electronic structure and color . This process involves the opening of a five-sided ring in the molecule, which alters the electronic structure around the central carbon atom . The protonated form of bromothymol blue absorbs light at 427 nm, while the deprotonated form absorbs light at 602 nm, resulting in the observed color changes .
Temporal Effects in Laboratory Settings
Bromothymol blue’s stability and effectiveness as a pH indicator can change over time in laboratory settings. It is generally stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that bromothymol blue maintains its color-changing properties over extended periods, making it reliable for continuous monitoring of pH changes in various experiments .
Dosage Effects in Animal Models
In animal models, the effects of bromothymol blue vary with dosage. At low concentrations, it enhances the activation of certain enzymes, such as phosphate-activated glutaminase in pig kidney and brain . At higher concentrations, bromothymol blue can inhibit enzyme activity, leading to potential toxic effects . These dosage-dependent effects highlight the importance of careful calibration when using bromothymol blue in biological studies.
Metabolic Pathways
Bromothymol blue is involved in metabolic pathways related to pH regulation and carbon dioxide detection. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to carbonic acid . This interaction is crucial for maintaining pH balance in various biological systems. Additionally, bromothymol blue is used in microbial studies to monitor metabolic activities related to nitrogen and carbon cycles .
Transport and Distribution
Within cells and tissues, bromothymol blue is transported and distributed based on its solubility and interaction with cellular components. It is sparingly soluble in water but can dissolve in organic solvents and alkaline solutions . Bromothymol blue’s distribution is influenced by its ability to bind to proteins and other biomolecules, affecting its localization and accumulation within cells .
Subcellular Localization
Bromothymol blue’s subcellular localization is determined by its chemical properties and interactions with cellular structures. It can localize to specific compartments or organelles based on targeting signals and post-translational modifications . For example, in studies involving carbonic anhydrase, bromothymol blue is used to visualize the enzyme’s activity within chloroplasts and other organelles . This localization is essential for understanding the compound’s role in cellular processes and its impact on cellular function.
准备方法
合成路线和反应条件: 溴百里酚蓝是通过多步合成制备的。最初,百里酚磺酰邻苯二甲酸酯是在硫酸存在下使百里酚与邻苯二甲酸酐反应制备的。 然后,所得化合物在乙酸中用溴溴化得到溴百里酚蓝 .
工业生产方法: 在工业环境中,溴百里酚蓝通常采用自动化工艺大规模生产,以确保高纯度和一致性。 该工艺涉及与实验室合成相同的化学反应,但规模更大,并仔细控制反应条件以最大限度地提高产率和最小化杂质 .
化学反应分析
反应类型: 溴百里酚蓝会发生几种类型的化学反应,包括:
酸碱反应: 作为 pH 指示剂,溴百里酚蓝会随着 pH 值的变化而改变颜色。
氧化还原反应: 溴百里酚蓝可以参与氧化还原反应,尽管这在典型应用中不太常见.
常用试剂和条件:
酸性条件: 盐酸或硫酸可用于使溴百里酚蓝质子化,使其呈黄色。
碱性条件: 氢氧化钠或氢氧化钾可用于使溴百里酚蓝去质子化,使其呈蓝色.
主要形成的产物: 溴百里酚蓝反应形成的主要产物是其质子化 (黄色) 和去质子化 (蓝色) 形式,具体取决于溶液的 pH 值 .
相似化合物的比较
类似化合物:
百里酚蓝: 另一种具有相似结构但 pH 范围不同的 pH 指示剂。
溴甲酚绿: 一种具有不同颜色变化范围的 pH 指示剂。
独特性: 溴百里酚蓝的独特之处在于它能够在相对较窄的 pH 范围内 (6.0 至 7.6) 提供清晰而明显的颜色变化,使其特别适用于需要在接近中性状态下进行精确 pH 测量的应用 .
属性
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCTOLBWMJMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Br2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058799 | |
| Record name | Bromothymol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Bromthymol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-59-5 | |
| Record name | Bromothymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromothymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromothymol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromothymol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromothymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMTHYMOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromothymol Blue?
A1: Bromothymol Blue's molecular formula is C27H28Br2O5S, and its molecular weight is 624.38 g/mol.
Q2: What spectroscopic data is available for Bromothymol Blue?
A2: Research has focused on Bromothymol Blue's UV-Vis spectroscopic properties. Its absorbance maximum (λmax) varies depending on its ionization state and the surrounding environment. For example, in chloroform, the ion-pair complex of Bromothymol Blue with secnidazole exhibits a λmax at 410 nm []. In another study, Bromothymol Blue encapsulated in a polysiloxane network showed a similar response to pH changes as its solution counterpart, indicating its structure is retained within the matrix [, ].
Q3: Is Bromothymol Blue compatible with sol-gel matrices?
A3: Yes, Bromothymol Blue can be successfully encapsulated within sol-gel matrices, retaining its pH-responsive color-changing abilities [, ]. This property makes it valuable for creating solid-state pH indicators.
Q4: Does the presence of surfactants affect Bromothymol Blue encapsulated in a sol-gel matrix?
A4: Yes, incorporating surfactants like cetyltrimethyl ammonium bromide (CTAB) or dodecyl dimethyl amino oxide (GLA) during the sol-gel encapsulation process can influence the properties of the resulting matrix and Bromothymol Blue's behavior. For instance, the presence of GLA can lead to a faster pH response compared to CTAB [].
Q5: Can Bromothymol Blue be incorporated into 3D printing filaments?
A5: Yes, Bromothymol Blue can be successfully melt-blended with poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) to create novel pH-sensing 3D printing filaments []. These filaments exhibited altered crystallinity, thermal stability, and mechanical properties depending on the incorporated indicator.
Q6: Has Bromothymol Blue been explored for its catalytic properties?
A6: While Bromothymol Blue is primarily known as a pH indicator, it has been used as a model contaminant to study degradation processes involving iron nanoparticles and hydrogen peroxide []. Its stability in the presence of H2O2 and its visible absorbance make it suitable for monitoring such reactions.
Q7: What analytical techniques are commonly employed to study Bromothymol Blue?
A7: UV-Vis spectrophotometry is widely used to study Bromothymol Blue due to its distinct color changes at different pH values. Researchers have also employed techniques like Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to characterize Bromothymol Blue-containing materials and their properties [, ].
Q8: Can Bromothymol Blue be used in spectrophotometric determination of pharmaceuticals?
A8: Yes, Bromothymol Blue has been successfully employed as an analytical reagent in spectrophotometric methods for determining the concentration of various pharmaceuticals, including secnidazole [], ciprofloxacin [], ketoconazole, clotrimazole, and fluconazole []. It forms ion-pair complexes with these drugs, which can be extracted and quantified spectrophotometrically.
Q9: Can Bromothymol Blue be degraded using advanced oxidation processes?
A9: Yes, research has shown that Bromothymol Blue can be effectively degraded and mineralized using anodic oxidation, a type of advanced oxidation process, with Boron Doped Diamond (BDD) as the anode material []. This method offers a promising solution for treating textile effluents containing Bromothymol Blue.
Q10: Is Bromothymol Blue biodegradable?
A10: The biodegradability of Bromothymol Blue-containing PLA-PEG 3D printing filaments has been investigated. Studies suggest that the presence of Bromothymol Blue might influence the degradation rate of the filaments in soil and soil slurry mixtures [].
Q11: Are there alternative pH indicators to Bromothymol Blue?
A11: Yes, other pH indicators with different color change ranges exist, such as bromocresol purple, methyl red, and phenol red. Researchers exploring the Aspergillus taxonomy have successfully used bromocresol green and Bromothymol Blue as alternatives to bromocresol purple in CREA medium [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


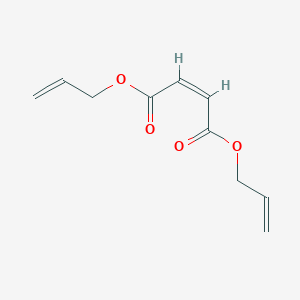
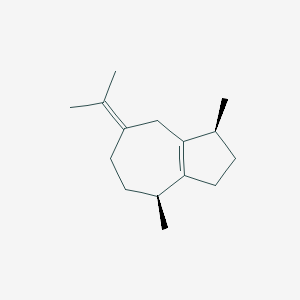
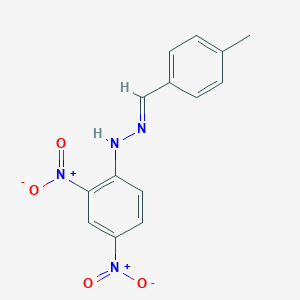
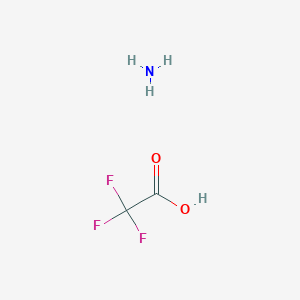
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
